molecular formula C14H24BClLiNO3 B2775206 Lithium (3-chloropyridin-2-YL)triisopropoxyborate CAS No. 1393822-81-5

Lithium (3-chloropyridin-2-YL)triisopropoxyborate

Cat. No.: B2775206
CAS No.: 1393822-81-5
M. Wt: 307.55
InChI Key: XFZMIMOMJVHROC-UHFFFAOYSA-N
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Description

Lithium (3-chloropyridin-2-YL)triisopropoxyborate is a chemical compound with the molecular formula C14H24BClLiNO3 and a molecular weight of 307.55 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 3-chloropyridin-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Lithium (3-chloropyridin-2-YL)triisopropoxyborate typically involves the reaction of 3-chloropyridine with triisopropoxyborane in the presence of a lithium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium (3-chloropyridin-2-YL)triisopropoxyborate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropyridin-2-yl moiety can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the borate group can be oxidized or reduced.

    Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes with different properties.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium (3-chloropyridin-2-YL)triisopropoxyborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium (3-chloropyridin-2-YL)triisopropoxyborate involves its interaction with molecular targets through its borate and pyridine moieties. The lithium ion can facilitate the formation of complexes with other molecules, influencing their reactivity and stability. The borate group can participate in electron transfer reactions, while the pyridine moiety can engage in π-π interactions with aromatic systems.

Comparison with Similar Compounds

Lithium (3-chloropyridin-2-YL)triisopropoxyborate can be compared with other similar compounds such as:

    Lithium (2-pyridinyl)triisopropoxyborate: This compound has a similar structure but with a pyridin-2-yl group instead of a 3-chloropyridin-2-yl group.

    Lithium (4-chloropyridin-2-YL)triisopropoxyborate: This compound has a chlorine atom at the 4-position of the pyridine ring, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

lithium;(3-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZMIMOMJVHROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C=CC=N1)Cl)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BClLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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